3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13657239
Molecular Formula: C16H28O4SSi
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H28O4SSi |
|---|---|
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxypropyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C16H28O4SSi/c1-14-8-10-15(11-9-14)21(17,18)19-12-7-13-20-22(5,6)16(2,3)4/h8-11H,7,12-13H2,1-6H3 |
| Standard InChI Key | ILOSRZGRFSUSHQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Name: 3-[tert-butyl(dimethyl)silyl]oxypropyl 4-methylbenzenesulfonate
CAS No.: 115306-83-7
Molecular Formula: C₁₆H₂₈O₄SSi
Molecular Weight: 344.5 g/mol
PubChem CID: 59379114
Structural Components:
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TBDMS Group: A sterically bulky silyl ether protecting group, stable under basic and mild acidic conditions but cleavable with fluoride ions (e.g., TBAF) or strong acids .
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4-Methylbenzenesulfonate (Tosyl) Group: A good leaving group, facilitating nucleophilic substitutions or cross-couplings .
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Propyl Linker: Connects the TBDMS-protected alcohol to the tosyl moiety, enabling spatial separation for selective reactions.
Synonyms:
Synthesis and Preparation
General Synthetic Route
The compound is synthesized via two sequential steps:
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Protection of 3-hydroxypropyl alcohol with TBDMS chloride:
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Tosylation of the protected alcohol:
Example Procedure:
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Step 1: 3-Hydroxypropyl alcohol (1 eq) + TBSCl (1.2 eq) + imidazole (1.3 eq) → 3-(TBDMS)oxypropyl alcohol (quantitative yield) .
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Step 2: Protected alcohol (1 eq) + tosyl chloride (1.2 eq) + pyridine (2 eq) → 3-((TBDMS)oxy)propyl 4-methylbenzenesulfonate (yields >80%) .
Key Reaction Conditions
| Parameter | Typical Value/Range | Source |
|---|---|---|
| Solvent | THF, DCM, CHCl₃ | |
| Temperature | 0–25°C | |
| Reaction Time | 12–24 hours | |
| Yield | 80–100% |
Physical and Chemical Properties
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₈O₄SSi | |
| Molecular Weight | 344.5 g/mol | |
| Solubility | Soluble in DMSO, CH₃CN | |
| Storage | Room temperature (RT) |
Stability and Reactivity
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TBDMS Group Stability: Stable in neutral or basic conditions but sensitive to acidic conditions (e.g., HCl) and fluoride ions .
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Tosyl Group Reactivity: Participates in SN2 reactions with nucleophiles (e.g., amines, alkoxides) or cross-couplings (e.g., Suzuki-Miyaura) .
Applications in Organic Synthesis
Protection/Deprotection Strategies
The TBDMS group is widely used to protect alcohols during multi-step syntheses. For example:
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Selective Deprotection: The TBDMS group can be removed under mild conditions (e.g., TBAF in THF) without affecting sensitive functional groups like esters or sulfonates .
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Orthogonal Protection: Compatible with other protecting groups (e.g., benzyl ethers), enabling modular synthesis .
Example Use Case:
In the synthesis of neolignans (proangiogenic agents), TBDMS-protected intermediates are employed to prevent unwanted side reactions during oxidation or cyclization steps .
Cross-Coupling Reactions
The tosyl group serves as a leaving group in transition-metal-catalyzed couplings:
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Ni-Catalyzed Cross-Electrophile Coupling: Reacts with vinyl triflates to form cycloalkenes or modify peptides .
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Suzuki-Miyaura Coupling: Facilitates the formation of C–C bonds with boronic acids .
Key Data:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Ni-Catalyzed Coupling | NiBr₂, LiBr, DMSO/CH₃CN | 84–90% | |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | >70% |
Functionalization of Biomolecules
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